Oct-5-en-1-ol Oct-5-en-1-ol
Brand Name: Vulcanchem
CAS No.: 90200-83-2
VCID: VC16782631
InChI: InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h3-4,9H,2,5-8H2,1H3
SMILES:
Molecular Formula: C8H16O
Molecular Weight: 128.21 g/mol

Oct-5-en-1-ol

CAS No.: 90200-83-2

Cat. No.: VC16782631

Molecular Formula: C8H16O

Molecular Weight: 128.21 g/mol

* For research use only. Not for human or veterinary use.

Oct-5-en-1-ol - 90200-83-2

Specification

CAS No. 90200-83-2
Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
IUPAC Name oct-5-en-1-ol
Standard InChI InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h3-4,9H,2,5-8H2,1H3
Standard InChI Key VDHRTASWKDTLER-UHFFFAOYSA-N
Canonical SMILES CCC=CCCCCO

Introduction

Chemical Identity and Structural Characteristics

Oct-5-en-1-ol, systematically named (Z)-oct-5-en-1-ol or cis-5-octen-1-ol, is characterized by an eight-carbon chain with a double bond at the fifth position and a hydroxyl group at the terminal carbon. Its CAS registry number is 64275-73-6, and it is recognized under FEMA number 3722 as a flavoring agent . The compound’s structural specificity is critical to its reactivity and sensory properties, distinguishing it from positional isomers such as 7-octen-1-ol or functional analogs like oct-1-en-3-ol .

The molecular structure of Oct-5-en-1-ol is defined by the Z (cis) configuration of the double bond, as indicated by its InChIKey VDHRTASWKDTLER-ARJAWSKDSA-N . This geometry influences its physical properties, including boiling point and solubility, though specific values for this isomer are less documented compared to related compounds. For instance, 7-octen-1-ol, a structural isomer, has a boiling point of 190–192°C and a density of 0.84 g/cm³ , but analogous data for Oct-5-en-1-ol remain underreported in the literature.

Synthesis and Industrial Production

The synthesis of Oct-5-en-1-ol typically involves catalytic hydrogenation or selective oxidation of precursor alkenes. While detailed industrial protocols are proprietary, general pathways include:

  • Hydroboration-Oxidation: Reaction of 1,5-octadiene with borane followed by oxidation to introduce the hydroxyl group.

  • Bioproduction: Enzymatic reduction of oct-5-enal using alcohol dehydrogenases, though this method is less common .

Industrial-scale production prioritizes cost efficiency and purity, with manufacturers adhering to specifications such as ≥96% purity (GC) and ≤0.5% moisture content, benchmarks comparable to those for 7-octen-1-ol . Challenges in synthesis include minimizing isomerization during purification and ensuring stereochemical fidelity, as the Z configuration is essential for flavorant efficacy .

Applications in Flavoring and Industrial Chemistry

Oct-5-en-1-ol is primarily utilized as a flavoring agent, imparting fresh, green notes to food products. Its FEMA GRAS (Generally Recognized As Safe) status underscores its acceptance in the food industry . Comparative studies suggest that its sensory profile aligns with other medium-chain unsaturated alcohols, though its specific contributions to flavor matrices are proprietary.

In industrial contexts, Oct-5-en-1-ol serves as an intermediate in fragrance synthesis and pharmaceutical manufacturing. For example, its unsaturated structure allows for further functionalization via epoxidation or hydroformylation, enabling the production of specialty chemicals . Notably, 7-octen-1-ol—a related isomer—is employed in synthesizing biodegradable surfactants and plasticizers, suggesting potential crossover applications for Oct-5-en-1-ol .

Emerging Research and Biological Interactions

Recent studies on structurally related compounds, such as oct-1-en-3-ol in marine algae, highlight the potential biological roles of unsaturated alcohols. For instance, oct-1-en-3-ol modulates oxidative stress responses in Pyropia haitanensis by enhancing antioxidant enzyme activity (e.g., superoxide dismutase and glutathione peroxidase) . While these findings pertain to a different isomer, they suggest that Oct-5-en-1-ol may similarly interact with biological systems, warranting further investigation.

Notably, oct-1-en-3-ol exposure in algae reduced reactive oxygen species (ROS) levels by 16–56%, indicating a protective role against oxidative damage . Such mechanisms could inspire applications in cosmeceuticals or agricultural biocides, though direct evidence for Oct-5-en-1-ol remains speculative.

Comparative Analysis of Octenol Isomers

The table below contrasts key properties of Oct-5-en-1-ol with its isomers:

PropertyOct-5-en-1-ol 7-Octen-1-ol Oct-1-en-3-ol
Molecular FormulaC8H16O\text{C}_8\text{H}_{16}\text{O}C8H16O\text{C}_8\text{H}_{16}\text{O}C8H16O\text{C}_8\text{H}_{16}\text{O}
CAS Number64275-73-613175-44-5Not Specified
Boiling PointNot Reported190–192°CNot Reported
Primary UseFlavoring AgentIndustrial IntermediateBiological Modulator

This comparison underscores the functional diversity arising from minor structural variations, guiding targeted applications in research and industry.

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